2-(6-Iodo-1-benzofuran-3-yl)ethan-1-amine
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Overview
Description
2-(6-Iodo-1-benzofuran-3-yl)ethan-1-amine is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of an iodine atom at the 6th position of the benzofuran ring and an ethylamine group at the 3rd position makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Iodo-1-benzofuran-3-yl)ethan-1-amine typically involves the iodination of a benzofuran precursor followed by the introduction of the ethylamine group. A common synthetic route might include:
Iodination: Starting with benzofuran, the compound is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Amine Introduction: The iodinated benzofuran is then reacted with ethylamine under basic conditions to introduce the ethylamine group.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(6-Iodo-1-benzofuran-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the iodine atom or reduce other functional groups.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzofuran oxides, while substitution could introduce various functional groups in place of iodine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Iodo-1-benzofuran-3-yl)ethan-1-amine would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes, receptors, or other proteins, leading to various biological effects. The presence of the iodine atom and ethylamine group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(6-Bromo-benzofuran-3-yl)-ethylamine: Similar structure but with a bromine atom instead of iodine.
2-(6-Chloro-benzofuran-3-yl)-ethylamine: Similar structure but with a chlorine atom instead of iodine.
2-(6-Fluoro-benzofuran-3-yl)-ethylamine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The uniqueness of 2-(6-Iodo-1-benzofuran-3-yl)ethan-1-amine lies in the presence of the iodine atom, which can significantly affect its chemical reactivity and biological activity compared to its halogenated analogs.
Properties
Molecular Formula |
C10H10INO |
---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
2-(6-iodo-1-benzofuran-3-yl)ethanamine |
InChI |
InChI=1S/C10H10INO/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6H,3-4,12H2 |
InChI Key |
BEUIOVOIYRIKES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)OC=C2CCN |
Origin of Product |
United States |
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